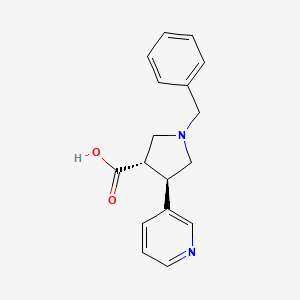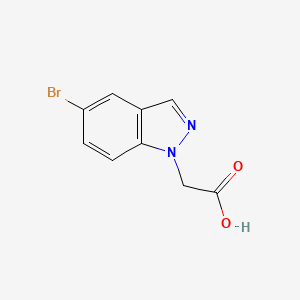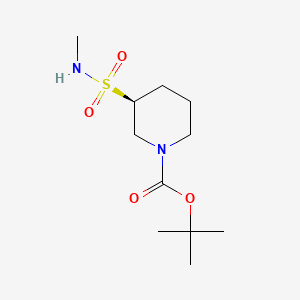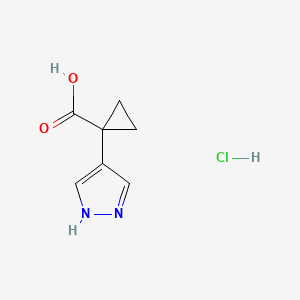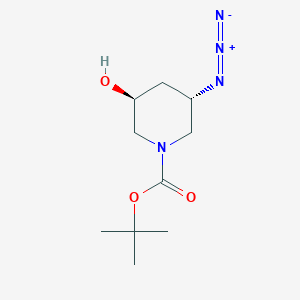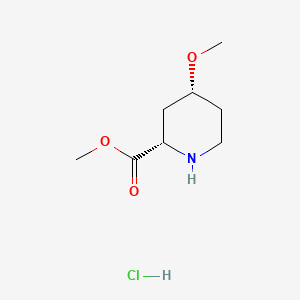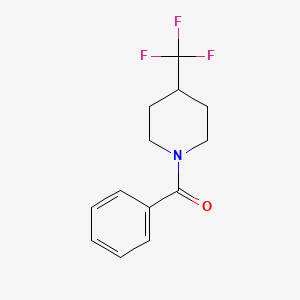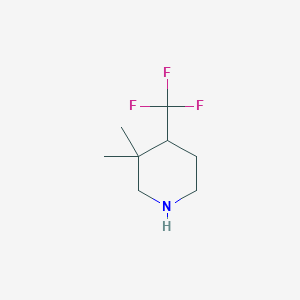
3,3-Dimethyl-4-(trifluoromethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-4-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with two methyl groups at the 3-position and a trifluoromethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a piperidine derivative. This process typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-4-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar structure but lacks the dimethyl groups at the 3-position.
3,3-Dimethylpiperidine: Lacks the trifluoromethyl group at the 4-position.
Trifluoromethyl-substituted pyridines: Different ring structure but similar trifluoromethyl substitution.
Uniqueness
3,3-Dimethyl-4-(trifluoromethyl)piperidine is unique due to the combination of its trifluoromethyl and dimethyl substitutions, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H14F3N |
|---|---|
Molekulargewicht |
181.20 g/mol |
IUPAC-Name |
3,3-dimethyl-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C8H14F3N/c1-7(2)5-12-4-3-6(7)8(9,10)11/h6,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
QRDBGSBWGYDUMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCCC1C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
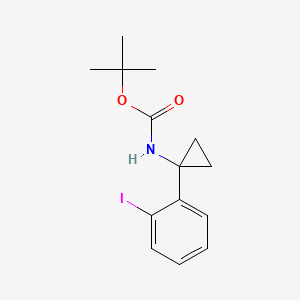
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
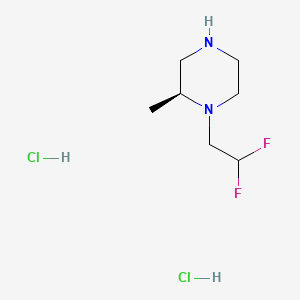

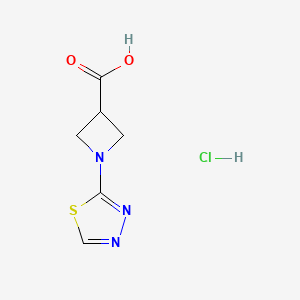
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
